molecular formula C12H20Sn B1625458 Triethyl(phenyl)stannane CAS No. 878-51-3

Triethyl(phenyl)stannane

Cat. No.: B1625458
CAS No.: 878-51-3
M. Wt: 283 g/mol
InChI Key: CKGABOFCIIXWCH-UHFFFAOYSA-N
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Description

Triethyl(phenyl)stannane (CAS 878-51-3) is an organotin compound with the molecular formula C12H20Sn and a molecular weight of 282.988 g/mol . This reagent finds significant applications across multiple research fields. In organic synthesis, it is utilized as a reagent in coupling reactions and serves as a stannylating agent . Its unique properties also make it a compound of interest for developing new materials with specific characteristics . Furthermore, this compound can act as a catalyst or catalyst precursor in various transformations . Interaction studies highlight its role as a carbometallating agent, facilitating the transfer of organic groups during chemical reactions . Research indicates it interacts with palladium complexes, leading to selective transfer reactions that are valuable in synthetic organic chemistry . This product is intended For Research Use Only.

Properties

CAS No.

878-51-3

Molecular Formula

C12H20Sn

Molecular Weight

283 g/mol

IUPAC Name

triethyl(phenyl)stannane

InChI

InChI=1S/C6H5.3C2H5.Sn/c1-2-4-6-5-3-1;3*1-2;/h1-5H;3*1H2,2H3;

InChI Key

CKGABOFCIIXWCH-UHFFFAOYSA-N

SMILES

CC[Sn](CC)(CC)C1=CC=CC=C1

Canonical SMILES

CC[Sn](CC)(CC)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Triethyl Phenyl Stannane

Classical Organometallic Routes to Trialkylarylstannanes

The traditional synthesis of trialkylarylstannanes, including triethyl(phenyl)stannane, heavily relies on the use of highly reactive organometallic reagents. These methods, while effective, often face limitations regarding functional group tolerance. conicet.gov.ar

The most common classical approach involves the reaction of a trialkyltin halide with an aryl organometallic reagent. The two principal types of organometallic reagents used for this purpose are organomagnesium halides (Grignard reagents) and organolithium compounds. conicet.gov.arlupinepublishers.com

Grignard Reagents: The reaction of a trialkyltin halide, such as triethyltin (B1234975) chloride, with phenylmagnesium bromide (a Grignard reagent) provides a direct route to this compound. lupinepublishers.comlupinepublishers.comchemie-brunschwig.ch This reaction is typically performed in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mmcmodinagar.ac.in The general transformation is depicted below:

Et3SnCl + PhMgBr → Et3SnPh + MgBrCl

While widely used, Grignard reactions can be sensitive to moisture and protic functional groups. mmcmodinagar.ac.inmasterorganicchemistry.com Industrially, the alkylation of tin tetrachloride (SnCl4) with Grignard reagents is a common method, though it usually proceeds to the tetra-substituted product (R4Sn) unless the organic groups are very bulky. lupinepublishers.comlupinepublishers.com

Organolithium Reagents: Alternatively, organolithium reagents, such as phenyllithium (B1222949), can be employed. mmcmodinagar.ac.inbluffton.edu These reagents are generally more reactive than their Grignard counterparts. mmcmodinagar.ac.in The synthesis involves the reaction of phenyllithium with triethyltin chloride. bluffton.edu A significant method for generating organolithium reagents is through a tin-lithium exchange, where an organostannane reacts with an organolithium compound. arkat-usa.orgresearchgate.net

It is important to note that both Grignard and organolithium reagents are strong bases and nucleophiles, which can limit their compatibility with certain functional groups on the aromatic ring. conicet.gov.arbluffton.edu

Reagent TypeGeneral ReactionAdvantagesDisadvantages
Grignard Reagent R3SnX + ArMgX' → R3SnAr + MgXX'Readily prepared, widely availableSensitive to protic functional groups and moisture mmcmodinagar.ac.inmasterorganicchemistry.com
Organolithium Reagent R3SnX + ArLi → R3SnAr + LiXHigher reactivity than Grignard reagents mmcmodinagar.ac.inCan be highly pyrophoric, sensitive to functional groups bluffton.edu

Transition Metal-Catalyzed Coupling Reactions for Sn-C Bond Formation

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to facilitate the formation of carbon-tin (C-Sn) bonds, offering milder reaction conditions and improved functional group tolerance compared to classical methods.

The Stille cross-coupling reaction is a cornerstone of organotin chemistry, typically involving the palladium-catalyzed reaction between an organostannane and an organic halide or triflate. organic-chemistry.orgicmpp.ro While often used to form C-C bonds, variations of this reaction can be adapted for the synthesis of organostannanes themselves. For instance, aryl halides can be coupled with hexaalkyldistannanes in the presence of a palladium catalyst to yield aryltrialkylstannanes. conicet.gov.ar However, a study on Stille phosphorus-carbon (P-C) coupling reactions noted that the reaction of PCl3 with trimethyl(phenyl)stannane resulted in a very low yield of the desired product, suggesting that the reactivity in such systems can be highly dependent on the specific substrates and electrophiles involved. nih.govrsc.org

The Suzuki-Miyaura coupling , another powerful palladium-catalyzed cross-coupling reaction, typically pairs an organoboron compound with an organic halide. libretexts.org While its primary application is for C-C bond formation, the principles of transition metal-catalyzed coupling are fundamental to modern organometallic synthesis. icmpp.roacs.org The development of nickel-catalyzed Stille couplings has expanded the scope to include less reactive electrophiles like aryl sulfamates, tosylates, and mesylates, offering pathways to construct diverse C-C bonds that are challenging to form with other methods. nih.gov

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these coupling reactions. For example, nickel catalysts with specific phosphine (B1218219) ligands have proven effective in coupling organostannanes with various phenol (B47542) derivatives. nih.gov

Coupling ReactionCatalyst (Typical)SubstratesKey Features
Stille Coupling Palladium(0) complexesOrganostannane + Organic Halide/TriflateHigh functional group tolerance, stable reagents organic-chemistry.orgnih.gov
Suzuki-Miyaura Coupling Palladium(0) complexesOrganoboron compound + Organic HalideMild conditions, commercially available reagents libretexts.org
Nickel-Catalyzed Stille Nickel complexesOrganostannane + Aryl Sulfamate/Tosylate/MesylateExpands scope to less reactive electrophiles nih.gov

Radical-Mediated and Photostimulated Synthesis of Organostannanes

Radical reactions offer an alternative pathway for the formation of C-Sn bonds, often proceeding under conditions distinct from traditional ionic or organometallic mechanisms.

Radical-mediated synthesis can involve the reaction of a tin-centered radical with a suitable organic precursor. For instance, the use of tin hydrides (like tributyltin hydride) in the presence of a radical initiator (such as AIBN) can lead to the formation of organostannanes through radical chain processes. nih.gov These reactions can be highly efficient for creating complex molecules. For example, a radical-mediated three-component coupling has been a key step in the total synthesis of resiniferatoxin. acs.org The generation of aryl radicals, which can then be trapped by a tin reagent, is a viable strategy. nih.gov

Photostimulated synthesis utilizes light to initiate the reaction. The photostimulated reaction of triorganostannide anions with aryl or vinyl phosphates can produce the corresponding organostannanes in good to excellent yields. acs.orgresearchgate.netresearchgate.net This method often proceeds via an SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism, where radicals and radical anions are key intermediates. conicet.gov.aracs.org These reactions can be highly regioselective and have been successfully applied to the synthesis of a variety of arylstannanes, which are valuable intermediates for subsequent cross-coupling reactions. conicet.gov.arresearchgate.net Research has shown that even substrates with multiple leaving groups can undergo controlled stannylation under photostimulation. conicet.gov.arresearchgate.net

A study on free-radical hydrostannylation of alkynes revealed that the reaction is dependent on the presence of oxygen, suggesting a mechanism that involves a cationic vinylstannane intermediate rather than a purely radical process. acs.org

MethodInitiationKey IntermediatesNoteworthy Aspects
Radical-Mediated Chemical Initiator (e.g., AIBN)Carbon-centered radicals, Tin-centered radicalsCan be used in complex multi-component reactions nih.govacs.org
Photostimulated UV LightRadical anions, Radical cationsOften proceeds via SRN1 mechanism, good yields conicet.gov.aracs.orgresearchgate.net

Stereoselective and Enantioselective Approaches in Stannane Synthesis

The synthesis of chiral organostannanes, where the tin atom or an adjacent carbon is a stereocenter, is a significant challenge in organometallic chemistry. Achieving high levels of stereocontrol is crucial for applications in asymmetric synthesis.

Stereoselective synthesis aims to control the relative stereochemistry of the product. For instance, the hydrostannylation of alkynes can proceed with high stereoselectivity to yield specific vinylstannane isomers. msu.edu

Enantioselective synthesis , which controls the absolute stereochemistry, has seen notable advancements. One successful approach involves the catalytic asymmetric addition of an organostannyl-zinc reagent to aldehydes, yielding enantioenriched α-(hydroxyalkyl)stannanes with high enantiomeric excess (up to 98% ee). nih.gov The preparation of the stannylzinc reagent from tri-n-butylstannyl hydride and diethylzinc (B1219324) is critical to avoid contamination with lithium and magnesium ions that can suppress enantioselectivity. nih.gov

Another strategy employs chiral organotin enamines for the enantioselective synthesis of α-functionally substituted cyclic ketones. acs.orgrsc.org Furthermore, chiral organotin compounds have been used to modify heterogeneous catalysts for enantioselective hydrogenation reactions. conicet.gov.ar The synthesis of these chiral modifiers often involves the reaction of a triorganotin halide with a Grignard reagent containing a chiral auxiliary, such as a (-)-menthyl group. conicet.gov.ar

ApproachGoalExample MethodKey Finding
Stereoselective Control of relative stereochemistryHydrostannylation of alkynesFormation of specific vinylstannane isomers msu.edu
Enantioselective Control of absolute stereochemistryCatalytic asymmetric addition of ethyl(tri-n-butylstannyl)zinc to aldehydesHigh enantiomeric excess (up to 98%) in the synthesis of α-(hydroxyalkyl)stannanes nih.gov
Enantioselective Control of absolute stereochemistryUse of chiral organotin enaminesSynthesis of enantiomerically enriched cyclic ketones acs.orgrsc.org

Innovations in Continuous-Flow Synthesis for Organotin Compounds

Continuous-flow chemistry is emerging as a powerful tool for the synthesis of organometallic compounds, offering advantages in terms of safety, efficiency, and scalability. The ability to precisely control reaction parameters like temperature, pressure, and residence time can lead to improved yields and purities.

For organotin compounds, continuous-flow processes have been developed for reactions such as the synthesis of 5-substituted 1H-tetrazoles using a polymer-supported triorganotin azide. acs.org This approach immobilizes the tin reagent in a packed-bed reactor, which simplifies product purification and significantly reduces tin residues in the final product (<5 ppm). acs.org The reactions are often much faster than in traditional batch processes, with residence times on the order of minutes. acs.org

While specific examples for the continuous-flow synthesis of this compound are not widely reported, the principles demonstrated with other organotin compounds suggest that this technology holds significant promise for the future of organostannane synthesis. The development of flow methods could address some of the safety and waste concerns associated with traditional organotin chemistry.

Reaction Mechanisms and Reactivity of Triethyl Phenyl Stannane

Carbon-Carbon Bond Forming Transformations

Triethyl(phenyl)stannane is a versatile reagent for the formation of carbon-carbon bonds, participating in several important synthetic methodologies.

Stille Cross-Coupling Reactions Involving this compound as a Coupling Partner

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org In this reaction, this compound serves as the source of the phenyl group.

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orguwindsor.ca

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R¹-X) to a Pd(0) complex, which forms a Pd(II) intermediate. wikipedia.orguwindsor.ca

Transmetalation: This is often the rate-determining step. rsc.orgwhiterose.ac.uk The phenyl group is transferred from this compound to the palladium center, displacing the halide and forming a new Pd-phenyl bond. The exact mechanism of transmetalation can vary depending on the reaction conditions, ligands, and solvents, and may proceed through associative or other pathways. wikipedia.orgrsc.org

Reductive Elimination: The newly formed diorganopalladium complex undergoes reductive elimination, forming the desired carbon-carbon bond (R¹-Ph) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org

A common side reaction in Stille coupling is the homocoupling of the organostannane reagent. wikipedia.org It is important to note that while trimethylstannyl compounds often exhibit higher reactivity than their tributylstannyl counterparts, they are also significantly more toxic. wikipedia.org

Table 1: Key Steps in the Stille Reaction

Step Description
Oxidative Addition A Pd(0) complex reacts with an organic halide to form a Pd(II) species. wikipedia.orguwindsor.ca
Transmetalation The phenyl group is transferred from this compound to the Pd(II) complex. wikipedia.orgrsc.org

Nucleophilic Additions to Unsaturated Systems

This compound can participate in nucleophilic additions, particularly conjugate additions to α,β-unsaturated carbonyl compounds. In these reactions, the phenyl group acts as the nucleophile. The reaction, often called a 1,4-addition, involves the addition of the nucleophile to the β-carbon of the unsaturated system. libretexts.orglibretexts.org This process is driven by the electrophilicity of the β-carbon, which is a result of the electron-withdrawing nature of the conjugated carbonyl group. pressbooks.pub The initial addition leads to the formation of an enolate intermediate, which is then protonated to yield the final saturated product. libretexts.orglibretexts.org

The choice of organometallic reagent is crucial; for instance, diorganocopper reagents are known to favor conjugate addition, whereas Grignard and organolithium reagents often lead to direct addition to the carbonyl group. libretexts.org

Allyl- and Stannyl-lation Reactions

Allylstannanes, which can be synthesized from reagents like trialkyltin halides, are valuable for creating new carbon-carbon bonds. thieme-connect.de These compounds react with various electrophiles, such as aldehydes and ketones, to form homoallylic alcohols. thieme-connect.de While not a direct reaction of this compound, the principles of stannylation are relevant. For instance, stannylation of alkyl halides can be achieved using reagents like stannylpotassium. researchgate.net Furthermore, palladium-catalyzed hydrostannation of alkynes and alkenes provides a route to various organostannane derivatives. wikipedia.org

Tin-Carbon Bond Cleavage Mechanisms

The cleavage of the tin-carbon bond is a fundamental process that underlies the reactivity of this compound. This cleavage can occur through several mechanisms, including protodestannylation and oxidative cleavage.

Protodestannylation Processes

Protodestannylation is a reaction where the tin-carbon bond is cleaved by a proton source, typically an acid. In the context of this compound, this involves the replacement of the triethylstannyl group with a hydrogen atom. This reaction can sometimes be an undesired side process in reactions like the Stille coupling. whiterose.ac.ukacs.org Studies on related vinylstannanes have shown that protodestannylation generally proceeds with retention of configuration at the carbon atom. cuny.edu The rate of protodestannylation can be influenced by the electronic nature of the organic group attached to the tin; for example, acyl groups have been found to be deactivating. cuny.edu

Oxidative Cleavage Reactions with Peroxides and Other Oxidants

The tin-carbon bond in organostannanes can be cleaved by oxidizing agents. For example, the reaction of trimethylphenylstannane with benzoyl peroxide has been investigated. oup.com The mechanism can be complex, with evidence suggesting that the formation of trimethyl(benzoyloxy)stannane may occur through the protodestannylation of trimethylphenylstannane by benzoic acid, which is a decomposition product of benzoyl peroxide. oup.com However, a homolytic pathway involving the attack of a benzoyloxyl radical on the tin atom has also been proposed. oup.com

Oxidative cleavage of carbon-carbon double bonds can be achieved using reagents like hydrogen peroxide in the presence of a catalyst. nih.govresearchgate.net While this reaction doesn't directly involve the cleavage of a tin-carbon bond, it highlights the use of peroxides in cleavage reactions. The oxidative cleavage of alkenes with ozone (ozonolysis) is another well-established method that results in the formation of carbonyl compounds. libretexts.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Trimethyl(phenyl)stannane
Tetramethylstannane
Trimethyl(benzoyloxy)stannane
Benzoic acid
Benzoyl peroxide
Dicyclohexylcarbodiimide
Tetraethylstannane
Triethyl(benzoyloxy)stannane
Vinyltributyltin
Phenyltributyltin
Phenyltrimethyltin
Triphenyltin (B1233371) chloride
Allylstannanes
Homoallylic alcohols
Stannylpotassium
Vinylstannanes
α,β-unsaturated carbonyl compounds
Diorganocopper reagents
Grignard reagents
Organolithium reagents
Aldehydes
Ketones
Adipic acid
Hydrogen peroxide

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions are fundamental in organometallic chemistry for the generation of new organometallic reagents. wikipedia.org In the context of arylstannanes like this compound, this typically involves a transmetallation reaction with an organolithium compound, such as n-butyllithium (n-BuLi). arkat-usa.org

This reaction proceeds via a tin-lithium exchange mechanism. It is a kinetically controlled process where the more stable carbanion effectively displaces the less stable one. wikipedia.org The phenyl anion is more stable than the butyl anion, driving the reaction forward. The mechanism is generally considered to involve a four-centered transition state or an "ate-complex," where the lithium reagent performs a nucleophilic attack on the tin atom. wikipedia.org This exchange provides a reliable method for generating phenyllithium (B1222949) from a stable, easily handled precursor. arkat-usa.org

The general transformation is illustrated in the following table:

Reactant 1Reactant 2Primary ProductBy-product
This compoundn-ButyllithiumPhenyllithiumTetrabutylstannane

Hydrostannolysis Reactions and Mechanistic Studies

Hydrostannolysis refers to the cleavage of a tin-element bond by an organotin hydride. uu.nlthieme-connect.de While the direct hydrostannolysis of the carbon-tin bond in this compound is not the most common reaction, the cleavage of this bond by protic reagents (acidolysis or protodestannylation) is a well-studied electrophilic substitution reaction. cuny.edu

The reaction involves an electrophilic attack by a protic acid (e.g., HCl) on the ipso-carbon of the phenyl ring. This process typically proceeds through a bimolecular electrophilic substitution (SE2) mechanism, involving a Wheland-type intermediate, also known as an arenium ion. dalalinstitute.com The stability of this intermediate is crucial to the reaction rate. The process results in the cleavage of the carbon-tin bond to form benzene (B151609) and a triethyltin (B1234975) halide. The reactivity is influenced by the acid strength and the solvent polarity.

Mechanistic studies of related hydrostannolysis reactions, such as the reaction between an organotin hydride and an organotin amide, show that the process is second-order (first-order in each reactant). uu.nl These studies indicate an electrophilic attack of the hydride hydrogen on the heteroatom as the rate-determining step. uu.nl

Electrophilic and Nucleophilic Substitution Pathways of the Phenyl Moiety

The phenyl group in this compound can undergo substitution reactions, with its reactivity governed by the electronic properties of the triethylstannyl (-SnEt₃) substituent.

Electrophilic Substitution: In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgbyjus.com The triethylstannyl group is generally considered to be an activating, ortho, para-directing group. The electron-releasing nature of the alkyl groups on the tin atom increases the electron density of the phenyl ring, facilitating the attack by electrophiles. However, the most common electrophilic substitution pathway for arylstannanes is ipso-substitution, where the electrophile directly attacks the carbon atom bonded to the tin, cleaving the C-Sn bond. cuny.edu

The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation (the arenium ion), followed by the loss of a proton to restore aromaticity. dalalinstitute.com

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This type of reaction generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

The triethylstannyl group is not a strong electron-withdrawing group; therefore, the phenyl ring of this compound is not activated towards SNAr reactions under standard conditions. Nucleophilic substitution on the phenyl moiety would require either the presence of other strongly activating substituents on the ring or extremely harsh reaction conditions.

Kinetic Isotope Effects and Mechanistic Elucidation of this compound Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. wikipedia.orglibretexts.orgwalisongo.ac.id It is defined as the ratio of the reaction rate of a reactant with a lighter isotope to that of a reactant with a heavier isotope (kL/kH). wikipedia.org

In the study of organotin chemistry, KIEs have provided significant mechanistic insights. For instance, in related hydrostannolysis reactions of organotin amides with organotin hydrides (R₃SnH) versus their deuterated analogues (R₃SnD), a primary KIE (kH/kD) of approximately 2.1 was observed. uu.nl A value greater than 1 indicates that the Sn-H bond is being broken in the rate-determining step of the reaction. uu.nl This supports a mechanism where the electrophilic attack of the hydride's hydrogen is the slow step. uu.nl

Kinetic Isotope Effect in a Related Hydrostannolysis Reaction uu.nl
ReactionSolventTemperature (°C)kH/kDMechanistic Implication
Triethyl(N-phenylformamido)tin + Triphenyltin hydrideCyclohexane20~2.1Sn-H bond cleavage is rate-determining

For electrophilic substitution on the phenyl ring of this compound, a KIE study could differentiate between potential rate-determining steps. If the initial attack of the electrophile is the slow step, a negligible KIE would be expected when replacing the ring hydrogens with deuterium. Conversely, if the subsequent loss of a proton from the arenium intermediate is rate-limiting, a significant primary KIE would be observed.

Furthermore, studies on the photolysis of certain organotin compounds have revealed a "magnetic isotope effect," where the reaction rate depends on the nuclear spin of the tin isotopes (¹¹⁷Sn, ¹¹⁹Sn) rather than just their mass. nih.govresearchgate.net This effect points to the involvement of radical pair intermediates and spin-selective processes, demonstrating that non-mass-dependent isotope effects can also be crucial for mechanistic elucidation in organotin reactions. researchgate.net

Catalytic Applications in Organic Transformations

Triethyl(phenyl)stannane as a Catalyst or Co-catalyst

While not typically employed as a primary catalyst, this compound can function as a co-catalyst in certain organic transformations. Organotin compounds, in general, are recognized for their catalytic or co-catalytic roles in various reactions, including polymerization and other organic transformations. gelest.com Their function often involves the activation of a primary catalyst or participation in the catalytic cycle.

In many instances, the role of this compound is that of a reagent that transfers its phenyl group to a substrate in a reaction catalyzed by a transition metal, rather than acting as a catalyst itself. However, in the broader context of organotin chemistry, these compounds can influence reaction rates and selectivities, thereby acting in a catalyst-like manner. For instance, in certain phase transfer catalyzed reactions, organotin compounds have been shown to act as efficient co-catalysts.

Role in Polymerization Reactions and Macromolecular Synthesis

Organotin compounds have found applications in polymerization reactions, acting as catalysts or initiators. While specific data for this compound is limited, the broader class of organotin compounds is known to catalyze the formation of polymers such as polyurethanes and silicones. gelest.com The synthesis of block copolymers, for example, can be achieved through coordinated anionic ring-opening polymerization using tin-based catalysts like tin(II) octoate. nih.gov This process allows for the creation of well-defined di- and triblock copolymers. nih.gov

The synthesis of polyacetylenes with specific functionalities has been achieved using palladium complexes as catalysts, and these polymers can, in turn, act as macroinitiators for the polymerization of other monomers to form block copolymers. rsc.org Although direct use of this compound as a catalyst in these specific examples is not documented, the principles of using organometallic compounds to control polymer architecture are relevant. The development of supported Ziegler-Natta catalysts for olefin polymerization also involves organometallic compounds, though typically organoaluminum compounds are used as co-catalysts. google.comgoogle.com

Palladium- and Rhodium-Mediated Catalytic Cycles Employing Organotin Reagents

The most significant catalytic application of this compound is in transition metal-mediated cross-coupling reactions, particularly the Stille reaction, which is catalyzed by palladium. psu.edunih.govconicet.gov.arrsc.org In these reactions, this compound serves as the organotin reagent, transferring its phenyl group to an organic halide or triflate.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: The organotin reagent (in this case, this compound) transfers its organic group (phenyl) to the Pd(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-Ph), regenerating the Pd(0) catalyst. uwindsor.ca

While many studies on Stille reactions utilize tributyl- or trimethyl(phenyl)stannane, the reactivity of this compound is expected to be similar. The choice of the alkyl groups on the tin can influence the reaction rate and the ease of purification.

Rhodium catalysts have also been employed in reactions involving organostannanes. For instance, rhodium-catalyzed addition reactions of arylstannanes to imines and other unsaturated compounds have been reported. researchgate.netnih.gov These reactions often proceed under mild conditions and demonstrate the versatility of combining rhodium catalysis with organotin reagents for the formation of carbon-carbon bonds. cvr.ac.in A proposed mechanism for a rhodium-catalyzed arylation involves the transmetalation of the phenyl group from the organostannane to the rhodium center as a key step in the catalytic cycle. nih.gov

Table 1: Examples of Palladium- and Rhodium-Mediated Reactions with Phenylstannanes

Catalyst SystemReactantsProduct TypeReference(s)
Pd(OAc)₂ / XPhosAryl mesylates and tributyl(phenyl)stannaneBiaryl compounds nih.gov
{2,6-bis[(diphenylphosphino)methyl]benzene}(trifluoroacetato)palladium(II)Trimethyl(phenyl)stannane and aryl bromidesBiaryl compounds psu.edu
Rhodium catalystN-sulfonyl aldimines and trimethyl(phenyl)stannaneα-Aryl amines researchgate.net
Rhodium catalystB-Cl-substituted 1,2-azaborines and trimethyl(phenyl)tinBN biphenyls nih.gov

Note: The table includes examples with closely related phenylstannanes due to limited specific data for this compound.

Design and Optimization of Novel Catalytic Systems for Organotin-Mediated Reactions

The design and optimization of catalytic systems for organotin-mediated reactions aim to improve efficiency, selectivity, and sustainability. A key area of focus is the development of catalysts that are highly active, allowing for lower catalyst loadings and milder reaction conditions. psu.edunih.gov

For Stille cross-coupling reactions, research has focused on developing new phosphine (B1218219) ligands for the palladium catalyst that can enhance its activity and stability. nih.gov The use of biarylphosphine ligands, for example, has enabled the use of less reactive aryl mesylates and tosylates as coupling partners. nih.gov

Another strategy for optimization involves making the Stille reaction catalytic in tin, which addresses the toxicity and removal issues associated with tin byproducts. msu.edu This can be achieved by designing a tandem process where the organotin reagent is regenerated in situ. msu.edu

The use of artificial intelligence and machine learning is an emerging approach for the design and optimization of catalysts. arxiv.orgnih.gov These methods can analyze large datasets from high-throughput experiments to identify key parameters that govern catalytic performance, accelerating the discovery of novel and more efficient catalytic systems. nih.gov While not yet specifically applied to this compound-mediated reactions in the available literature, these advanced methodologies hold promise for the future development of this area of catalysis. arxiv.org

Advanced Spectroscopic and Structural Characterization of Triethyl Phenyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the electronic environment of the nuclei. For Triethyl(phenyl)stannane, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are particularly informative.

¹H and ¹³C NMR Spectral Analysis for Ligand Assignment

Proton (¹H) and carbon-13 (¹³C) NMR spectra are essential for assigning the signals corresponding to the ethyl and phenyl ligands attached to the tin atom.

In the ¹H NMR spectrum, the protons of the ethyl groups typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The integration of these signals would correspond to a 9:6 ratio, respectively. The protons of the phenyl group will appear in the aromatic region of the spectrum, typically between 7 and 8 ppm. The coupling patterns of these aromatic protons can provide information about the substitution pattern on the phenyl ring.

The ¹³C NMR spectrum provides a peak for each unique carbon atom in the molecule. The carbons of the ethyl groups will appear in the aliphatic region, while the phenyl carbons will be found in the aromatic region (typically 120-140 ppm). The carbon directly attached to the tin atom (ipso-carbon) often shows a characteristic chemical shift and may exhibit coupling to the ¹¹⁹Sn and ¹¹⁷Sn nuclei, providing further structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Data for Aryl-Trialkylstannane Compounds

Compound ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm)
Trimethyl(phenyl)stannane ~0.29 (s, 9H, Sn-CH₃), ~7.35-7.51 (m, 5H, Ph-H) ~-9.6 (Sn-CH₃), ~128.0, 128.2, 135.8, 142.3 (Ph-C)
This compound Expected: triplet (CH₃), quartet (CH₂), multiplet (Ph-H) Expected: aliphatic signals (CH₃, CH₂), aromatic signals (Ph-C)

Note: Data for Trimethyl(phenyl)stannane is from a related compound to illustrate typical chemical shifts. "s" denotes singlet, "t" denotes triplet, "q" denotes quartet, and "m" denotes multiplet.

¹¹⁹Sn NMR Spectroscopy for Tin Coordination Environment and Chemical Shifts

¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the tin center in organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature and number of the organic groups attached to it, as well as the coordination number of the tin atom. For a tetracoordinate tin atom in compounds like this compound, the chemical shifts typically fall within a specific range. For instance, the ¹¹⁹Sn chemical shift for Trimethyl(phenyl)stannane is reported to be around -26.95 ppm rsc.org. Changes in the alkyl or aryl groups can lead to predictable shifts in the ¹¹⁹Sn resonance. Computational studies on related methyltin halides show that relativistic effects, particularly spin-orbit coupling, are important for accurately predicting ¹¹⁹Sn chemical shifts, especially when heavy halogens are present researchgate.net.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of the bonds and functional groups present, providing a molecular fingerprint.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the ethyl and phenyl groups. The aromatic C-C stretching vibrations of the phenyl ring would also be observable. Of particular interest are the vibrations involving the tin-carbon bonds (Sn-C). The asymmetric and symmetric Sn-C stretching frequencies provide direct information about the tin-ligand bonding. In related phenyltin compounds, Sn-C (phenyl) stretching vibrations are often observed in the 200-300 cm⁻¹ region of the Raman spectrum.

While specific, complete IR and Raman spectra for this compound are not available in the searched literature, theoretical studies on related organotin compounds like triethynylmethylstannane have been used to assign vibrational modes researchgate.netnih.gov. For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a mode to be Raman active, there must be a change in the polarizability of the molecule plus.ac.atlibretexts.org. This often means that symmetric vibrations are strong in the Raman spectrum while asymmetric vibrations are strong in the IR spectrum illinois.edu.

Table 2: Expected Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopy Technique
C-H (aromatic) stretch 3100-3000 IR, Raman
C-H (aliphatic) stretch 3000-2850 IR, Raman
C=C (aromatic) stretch 1600-1450 IR, Raman
C-H bend 1475-1365 IR, Raman
Sn-C stretch 600-450 IR, Raman

Note: These are general ranges and the exact positions would need to be determined experimentally.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

The crystal structure would reveal the precise Sn-C bond distances for both the ethyl and phenyl groups, as well as the C-Sn-C bond angles. These parameters can be influenced by the steric bulk of the substituents. While a specific crystal structure for this compound was not found in the searched literature, studies on similar compounds, such as those with different alkyl or aryl groups, provide insight into the expected structural features rsc.orgresearchgate.netacs.orgmdpi.com. For instance, the crystal structure of a related methyl(phenyl)bis[endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]stannane has been determined, confirming the tetrahedral coordination around the tin atom rsc.org.

Mössbauer Spectroscopy for Elucidating Tin Oxidation States and Local Geometry

¹¹⁹Sn Mössbauer spectroscopy is a nuclear technique that is particularly sensitive to the electronic environment of the tin nucleus. It provides information about the oxidation state, coordination number, and local symmetry of the tin atom. The two main parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is related to the s-electron density at the tin nucleus and is indicative of the oxidation state. For Sn(IV) compounds like this compound, the isomer shift values are typically in a well-defined range. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a deviation from cubic symmetry around the tin atom. For a tetracoordinate Sn(IV) compound with four different groups, or with similar but unsymmetrically arranged groups, a quadrupole splitting would be expected.

Although no specific Mössbauer data for this compound was found, studies on other triorganotin compounds provide a basis for what to expect oup.comosti.govuni-bielefeld.de. The magnitude of the quadrupole splitting can give clues about the C-Sn-C bond angles in the molecule researchgate.net.

Table 3: Typical ¹¹⁹Sn Mössbauer Parameters for Organotin(IV) Compounds

Parameter Typical Value Range for Sn(IV) Information Provided
Isomer Shift (δ) (mm/s) 0.5 - 2.0 Oxidation state, s-electron density
Quadrupole Splitting (ΔE_Q) (mm/s) 0 - 4.0 Local symmetry, coordination geometry

Note: Values are relative to a standard tin-containing material, often SnO₂.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight.

The fragmentation of organotin compounds in the mass spectrometer often involves the loss of the organic substituents. For this compound, characteristic fragmentation pathways would include the loss of ethyl radicals (•C₂H₅) and a phenyl radical (•C₆H₅). This would lead to a series of fragment ions, each differing by the mass of the lost group. The relative abundance of these fragment ions can provide insights into the relative strengths of the Sn-C bonds. The isotopic distribution of tin, which has several stable isotopes, would result in a characteristic pattern of peaks for the tin-containing ions, aiding in their identification.

While a specific mass spectrum for this compound was not found, the fragmentation of related organotin compounds has been studied. For example, triphenyltin (B1233371) compounds often show the loss of a phenyl group as a primary fragmentation step scielo.org.mx. The fragmentation pattern for this compound would be expected to show a combination of the fragmentation characteristics of triethyltin (B1234975) and triphenyltin compounds researchgate.netlibretexts.org.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Ion Formula Predicted m/z (for ¹²⁰Sn)
Molecular Ion [Sn(C₂H₅)₃(C₆H₅)]⁺ 299
Loss of an ethyl group [Sn(C₂H₅)₂(C₆H₅)]⁺ 270
Loss of a phenyl group [Sn(C₂H₅)₃]⁺ 222
Loss of two ethyl groups [Sn(C₂H₅)(C₆H₅)]⁺ 241
Loss of an ethyl and a phenyl group [Sn(C₂H₅)₂]⁺ 193

Note: m/z values are calculated using the most abundant isotope of each element and are approximate. The actual spectrum would show a cluster of peaks for each tin-containing fragment corresponding to the natural isotopic abundance of tin.

Computational Chemistry and Theoretical Studies on Triethyl Phenyl Stannane

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organometallic compounds. scispace.comresearchgate.net DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a balance of computational cost and accuracy, making them well-suited for molecules containing heavy elements like tin. scispace.com

For triethyl(phenyl)stannane, DFT calculations are instrumental in determining key properties such as molecular orbital energies, charge distribution, and the energies of different molecular conformations. These calculations can reveal the location of electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, providing a basis for understanding its reactivity. For instance, DFT can be used to analyze the electronic environment around the tin atom and the nature of the tin-carbon bonds.

The energetics of the molecule, including its stability and the energy barriers for conformational changes, can be effectively calculated using DFT. By optimizing the geometry of the molecule, researchers can find the most stable arrangement of atoms and predict its structural parameters. Furthermore, DFT calculations can be used to estimate thermochemical data, such as heats of formation.

Table 1: Representative DFT Functionals and Basis Sets for Organotin Calculations

FunctionalBasis SetDescription
B3LYP6-311G(d,p)A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The basis set includes diffuse functions and polarization functions on heavy atoms and hydrogens.
PBEdef2-TZVPThe Perdew-Burke-Ernzerhof exchange-correlation functional, a non-empirical generalized gradient approximation (GGA). The basis set is of triple-zeta valence quality with polarization functions.
M06-LVariousA local meta-GGA functional that has shown high accuracy for transition metal chemistry and can be suitable for main-group organometallics. umn.edu

Computational Exploration of Reaction Mechanisms and Transition States

Understanding how chemical reactions occur at a molecular level is a primary goal of chemistry, and computational methods are invaluable for this purpose. ims.ac.jp The study of reaction mechanisms involves identifying the pathway from reactants to products, including any intermediate species and, crucially, the transition state—the highest energy point along the reaction coordinate. ims.ac.jpsmu.edu

For reactions involving this compound, such as its use in cross-coupling reactions or its decomposition pathways, computational methods can map out the potential energy surface. tdx.cat This allows for the identification of the most likely reaction mechanism by comparing the energy barriers of different possible routes. Methods like the Nudged Elastic Band (NEB) are commonly used to locate transition states between a known reactant and product. ims.ac.jp

The geometry and energy of the transition state provide critical information about the kinetics of a reaction. By calculating the activation energy, which is the energy difference between the reactants and the transition state, chemists can predict the rate of a reaction. These computational explorations can guide experimental work by suggesting reaction conditions that might favor a particular outcome. smu.edu

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While quantum mechanical calculations like DFT provide detailed information about the static properties of a molecule, they are often limited to a single, optimized geometry. mdpi.com Molecular Dynamics (MD) simulations, on the other hand, allow for the exploration of the conformational landscape and dynamic behavior of molecules over time. ekb.eg MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. mdpi.com

For this compound, MD simulations can provide insights into the flexibility of the ethyl groups and the rotation around the tin-phenyl bond. These simulations can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in solution. By analyzing the trajectories of the atoms over time, it is possible to understand the dynamic processes that the molecule undergoes at finite temperatures. arxiv.org This is particularly important for understanding how the molecule might interact with other molecules or surfaces. arxiv.org

MD simulations can also be used to calculate thermodynamic properties by averaging over a large number of configurations. The insights gained from MD are complementary to the electronic structure information obtained from DFT, providing a more complete picture of the molecule's behavior. mdpi.com

Bonding Analysis and the Nature of the Tin-Carbon Bonds

The nature of the chemical bond is a fundamental concept in chemistry. In organometallic compounds like this compound, the bonds between the metal (tin) and the carbon atoms of the organic groups are of particular interest. lupinepublishers.com The length of the tin-carbon bond is significantly longer than a carbon-carbon bond, which contributes to its higher reactivity and lower thermal stability compared to analogous silicon or germanium compounds. lupinepublishers.com

Computational methods provide a suite of tools for analyzing the bonding in molecules. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and the Electron Localization Function (ELF) can be used to characterize the tin-carbon bonds in this compound. These analyses can quantify the degree of ionic versus covalent character in the bonds and can identify the orbitals involved in bonding.

For tetraorganotin compounds, the tin atom generally adopts a tetrahedral coordination geometry. lupinepublishers.com Bonding analysis can confirm this and provide detailed information about the bond angles and any distortions from ideal geometry. The strength of the tin-carbon bonds can also be estimated computationally through the calculation of bond dissociation energies. This information is crucial for understanding the reactivity of the compound, for example, in reactions where one of the organic groups is transferred to another molecule.

Table 2: Typical Tin-Carbon Bond Properties

PropertyTypical ValueSignificance
Bond Length (Å)~2.15Longer than C-C and C-Si bonds, indicating a weaker bond. lupinepublishers.com
Bond Dissociation Energy (kcal/mol)~35.9 (for Sn-C2H5 in tetraethyltin)Quantifies the energy required to break the bond. dtic.mil
C-Sn-C Bond Angle (°)~109.5Reflects the tetrahedral geometry around the tin atom.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Spectroscopy is a primary tool for the characterization of chemical compounds. Computational chemistry can play a vital role in this area by predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure and identity of a molecule. mdpi.com This synergy between theory and experiment is a powerful approach in modern chemical research. arxiv.org

For this compound, computational methods can predict various spectroscopic properties, including:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹¹⁹Sn) and coupling constants can be calculated. Comparing these predicted values with experimental data is a key method for structural elucidation.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. This allows for the assignment of the peaks in an experimental IR or Raman spectrum to specific molecular vibrations.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help to understand fragmentation patterns by calculating the energies of potential fragment ions. nih.gov

The accuracy of these predictions has improved significantly with the development of more sophisticated theoretical models and computational power. aps.org Discrepancies between predicted and experimental spectra can also provide valuable information, sometimes indicating the presence of intermolecular interactions or environmental effects that were not included in the computational model.

Advanced Applications in Materials Science and Engineering

Precursors for Tin-Containing Thin Films and Nanostructured Materials

Organotin compounds are valuable as molecular precursors for the fabrication of tin-containing thin films and nanomaterials, such as tin(IV) oxide (SnO₂), tin(II) sulfide (B99878) (SnS), and other tin chalcogenides. These materials are integral to applications like transparent conducting oxides, gas sensors, and photovoltaic cells. The deposition is typically achieved through methods like Chemical Vapor Deposition (CVD), Aerosol-Assisted Chemical Vapor Deposition (AACVD), or spray pyrolysis, where the precursor is volatilized and decomposes on a heated substrate. acs.orgacs.orgresearchgate.net

The choice of organic ligands on the tin precursor, such as the ethyl and phenyl groups in Triethyl(phenyl)stannane, is critical as it influences the precursor's volatility, decomposition temperature, and even the crystalline structure of the resulting film. researchgate.net For instance, research on the spray pyrolysis of different organotin compounds to create SnO₂ films has shown that the nature of the ligands can direct the preferred orientation of the crystal growth. The use of butyl groups in tetra-n-butyltin tends to favor a google.com orientation, whereas acetoxy groups in di-n-butyltin diacetate promote a google.com orientation. researchgate.net This control over the crystallographic texture is essential for tuning the film's electronic and optical properties.

While specific studies on this compound as a precursor are not widely documented, extensive research on similar organotin structures provides a strong basis for its potential. Diorganotin dithiocarbamates, including those with phenyl groups, have been successfully used as single-source precursors for depositing orthorhombic SnS thin films via AACVD at temperatures between 400°C and 530°C. acs.orgacs.org These single-source precursors offer advantages like improved stability and lower toxicity compared to multi-source methods. acs.org The development of organotin oxide hydroxide (B78521) precursors for patterning applications in lithography further highlights the versatility of these compounds in forming precise, nanostructured material layers. researchgate.netnih.gov

Table 1: Organotin Precursors and Their Application in Thin Film Deposition

Precursor CompoundDeposition MethodResulting MaterialKey FindingReference(s)
Di-n-butyltin(IV) diacetateSpray Pyrolysis google.com-oriented SnO₂Acetoxy groups facilitate specific crystal growth orientation. researchgate.net
Tetra-n-butyltin(IV)Spray Pyrolysis google.com-oriented SnO₂Butyl groups influence the preferred orientation of the thin film. researchgate.net
Diorganotin dithiocarbamatesAACVDOrthorhombic SnSEffective as single-source precursors for tin sulfide films. acs.orgacs.org
RₙSnX₍₄₋ₙ₎ (e.g., organotin halides)CVD / ALDOrganotin Oxide HydroxideCan be used for high-resolution patterning in photolithography. researchgate.netnih.gov

Integration into Semiconductor Devices and Optoelectronic Materials

Organotin compounds are emerging as a promising class of materials for use in organic and organometallic semiconductors. mdpi.comresearchgate.net Their electrical properties can be finely tuned by modifying the organic ligands attached to the tin atom, making them suitable for active layers in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. dntb.gov.ualibretexts.org The presence of both electron-donating alkyl groups and π-conjugated aryl groups in a molecule like this compound is characteristic of structures explored for semiconductor applications.

Research has shown that pentacoordinated organotin(IV) complexes can act as "push-pull" molecules, where photoinduced charge transfer is possible, a key mechanism for photovoltaic devices. dntb.gov.ua These complexes can be integrated into hybrid films, for example, by embedding them in a conductive polymer matrix like PEDOT:PSS, to create semiconductor layers. dntb.gov.uarsc.org In such systems, the organotin component can significantly influence the film's properties, including its energy gap and charge carrier mobility. dntb.gov.ua Studies on these hybrid films have reported hole mobility values as high as 3.63 cm²/V·s. dntb.gov.ua

The versatility of organotin chemistry allows for the synthesis of compounds that can serve as hole injectors, active electroluminescent layers, or sensitizers in various optoelectronic setups. mdpi.comdntb.gov.ua The ability to form stable bonds with both carbon and heteroatoms, combined with the variable coordination number of tin, creates preferential pathways for charge transport, underpinning their semiconductor behavior. researchgate.net While much of the research has focused on larger organotin complexes with Schiff base ligands, the fundamental principles apply to simpler structures like this compound, marking them as candidates for exploration in next-generation electronic devices. mdpi.comlibretexts.org

Role as Dopants in Advanced Electronic Materials

Doping is a fundamental process in semiconductor technology where the introduction of impurity atoms into a material alters its electronic properties, such as charge carrier concentration and conductivity. lupinepublishers.com Organometallic compounds are increasingly being investigated as molecular sources for controlled doping. For example, organometallic precursors of platinum and palladium have been used to surface-dope tin/tin oxide nanoparticles, significantly enhancing their gas sensing capabilities. umn.edu

In the context of this compound, its potential as a dopant lies in its ability to serve as a molecular source of tin. Tin itself is a known n-type dopant in various semiconductor materials. lbl.gov The use of an organometallic precursor like this compound could offer advantages in processing, allowing for tin to be introduced during film growth via methods like hybrid Molecular Beam Epitaxy (MBE) or CVD. wikipedia.org This approach allows for precise control over the dopant concentration and distribution, which is crucial for device performance. lupinepublishers.com

While direct application of this compound as a dopant is an area requiring further research, the principles have been established. For instance, n-butyltin trichloride (B1173362) is used commercially as a precursor in the CVD process to produce tin dioxide layers on glass, which can be considered a form of surface modification or heavy doping. wu.ac.th Furthermore, research into creating composite semiconductor films has involved mechanically doping organotin complexes with other materials, such as cobalt porphine, to enhance the properties of the final device. researchgate.net This indicates a broader strategy of using organotin compounds as a component in a "dopant system" to achieve desired electronic characteristics.

Utilization in Polymer Chemistry for Material Property Modification

Organotin compounds have a long history of use in polymer chemistry, most notably as heat and light stabilizers for poly(vinyl chloride) (PVC). wu.ac.thethz.ch They function by preventing the degradation of the polymer, thereby extending its lifetime. Beyond stabilization, newer research focuses on the direct chemical incorporation of organotin moieties into polymer structures to permanently modify their bulk properties.

A recent study demonstrated that chemically bonding triorganotin compounds to the PVC backbone significantly enhances the polymer's photostability. rsc.org In this work, thin films of the modified PVC were exposed to UV irradiation, and the results showed that the organometallic modification led to less weight loss and surface damage. Notably, the study found that aromatic substituents on the tin atom, such as the phenyl group in Triphenyltin (B1233371), provided better stabilization than aliphatic ones. rsc.org This suggests that a mixed-ligand compound like this compound could offer a tailored balance of properties.

Another area of application is in the synthesis of novel polymers. Polystannanes, which are polymers with a main chain consisting of covalently bonded tin atoms, exhibit unique optical and electrical properties due to σ-electron delocalization along the Sn-Sn backbone. While this compound is not a monomer for polystannanes, its chemical relatives, dichlorodiorganostannanes, are key starting materials. Furthermore, organostannanes are essential reagents in Stille cross-coupling reactions, a powerful method for synthesizing conjugated polymers used in organic electronics. Although concerns about the toxicity of organostannane reagents have led to the development of alternative "organostannane-free" methods, their utility in creating complex polymer architectures remains significant.

Table 2: Comparison of Aromatic vs. Aliphatic Organotin Groups in PVC Modification

Property MonitoredUnmodified PVC (after 300h UV)PVC Modified with Tributyltin (Aliphatic)PVC Modified with Triphenyltin (Aromatic)Reference
Carbonyl Group Index (IC=O)0.410.200.12 rsc.org
Polyene Group Index (IC=C)0.380.180.10 rsc.org
Hydroxyl Group Index (IOH)0.350.160.09 rsc.org
Lower index values indicate less degradation and higher photostability.

Future Research Directions and Methodological Innovations

Sustainable and Green Chemical Approaches in Organostannane Synthesis

The synthesis of organostannanes, including triethyl(phenyl)stannane, is undergoing a transformation to align with the principles of green chemistry. ijnc.irijnc.ir Traditional methods often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. researchgate.net Future research is focused on developing more atom-economical and environmentally benign synthetic routes. ijnc.ir

One promising approach is the use of catalytic methods that minimize waste and reduce the need for hazardous reagents. royalsocietypublishing.org For instance, the development of solvent-free or aqueous-phase reactions for the synthesis of organostannanes is an active area of research. mdpi.com The use of renewable feedstocks and energy-efficient reaction conditions, such as microwave irradiation, are also being explored to create more sustainable synthetic processes. ijnc.irmdpi.com Additionally, the design of synthetic pathways with higher atom economy will be crucial in minimizing the environmental footprint of organostannane production. ijnc.ir

Recent developments have also focused on radical-mediated synthesis of organostannanes under mild conditions, utilizing light-mediated approaches to generate aryl radicals for subsequent stannylation. researchgate.net These methods offer a more efficient and potentially greener alternative to traditional synthetic protocols.

Development of Environmentally Benign Catalytic Systems

The toxicity associated with organotin compounds has driven the search for less harmful and more sustainable catalytic systems. atamankimya.combdmaee.net While palladium catalysts have been the cornerstone of Stille cross-coupling reactions, efforts are underway to develop alternatives that are less costly and have a lower environmental impact. nih.gov

Copper-catalyzed Stille cross-coupling reactions have emerged as a promising alternative to palladium-based systems. nih.gov These reactions can often be carried out under milder conditions and with lower catalyst loadings, making them a more sustainable option. nih.gov The use of metal nanoparticles as catalysts is another area of active investigation, offering high surface-area-to-volume ratios and the potential for easy separation and recycling. tandfonline.com

Furthermore, the development of metal-free catalytic systems represents a significant step towards truly green chemistry. researchgate.net Research into catalysts based on ionic liquids is also gaining traction, as they can serve as both the solvent and the catalyst, simplifying reaction setups and facilitating catalyst recycling. semanticscholar.org

Exploration of Unprecedented Reactivity and Reaction Pathways

Beyond the well-established Stille coupling, researchers are exploring new frontiers in the reactivity of organostannanes like this compound. This includes investigating novel reaction pathways and harnessing their potential to construct complex molecular architectures. nih.gov The thermal decomposition of tetraorganostannanes has been shown to proceed through various routes depending on the reaction conditions, indicating the potential for diverse reactivity. oup.com

One area of interest is the development of multicomponent reactions involving organostannanes, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov The unique reactivity of the carbon-tin bond can be exploited to participate in cascade reactions, leading to the efficient synthesis of intricate heterocyclic scaffolds. beilstein-journals.org Furthermore, the study of reaction mechanisms, for instance in the organotin-mediated synthesis of macrocyclic polyesters, can provide valuable insights into controlling selectivity and achieving desired products. rsc.org

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the field of organic chemistry, including research on organostannanes. nih.govchemrxiv.org These technologies enable the rapid screening of reaction conditions, catalysts, and substrates, significantly accelerating the pace of discovery and optimization. acs.org

Automated platforms can perform iterative homologation reactions using organostannane precursors, allowing for the controlled, step-wise construction of carbon chains. chemrxiv.orgresearchgate.net This approach has been successfully applied to the synthesis of complex natural product fragments. researchgate.net HTE can also be employed to quickly identify optimal conditions for known reactions, such as the Stille coupling, and to explore the scope of new transformations. acs.org The use of pre-filled reagent cartridges in automated synthesizers further simplifies the experimental workflow, making these advanced techniques more accessible to a broader range of chemists. youtube.com

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the intricate details of reaction mechanisms is crucial for optimizing existing methods and discovering new reactivity. In-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical transformations, providing a dynamic view of reacting systems. chinesechemsoc.orgacs.org

For organostannane reactions, techniques like FT-IR and NMR spectroscopy can be used to track the formation of intermediates and products as the reaction progresses. tandfonline.comacademie-sciences.fr For instance, in-situ FT-IR has been used to monitor the catalytic activity of organotin compounds in urethane (B1682113) formation. tandfonline.com Similarly, 119Sn NMR spectroscopy is invaluable for following the course of reactions involving organotin reagents, allowing for the identification of transient species. academie-sciences.fr While real-time monitoring of Stille polycondensation reactions has presented challenges, recent advancements in photoluminescence spectroscopy show promise for tracking the progress of such polymerizations. nih.gov Electrospray ionization mass spectrometry (ESI-MS) has also been successfully employed to monitor Stille reactions online, providing insights into the catalytic cycle. acs.org

Q & A

Basic: What are the established protocols for synthesizing Triethyl(phenyl)stannane, and how can purity be validated?

Answer:
Synthesis typically involves transmetallation or Grignard reactions. For example, reacting phenylmagnesium bromide with triethyltin chloride under inert conditions (e.g., nitrogen atmosphere) yields this compound . Purity validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm molecular structure via 1H^{1}\text{H} and 13C^{13}\text{C} NMR, checking for absence of residual solvent or organotin byproducts.
  • FTIR Spectroscopy: Identify Sn-C and Sn-phenyl vibrational modes (e.g., 450–550 cm1^{-1} for Sn-C stretching) .
  • Elemental Analysis: Verify stoichiometric ratios of C, H, and Sn.
  • Chromatography: Use GC-MS or HPLC to detect trace impurities .

Advanced: How do electronic effects of substituents on the phenyl ring influence cross-coupling reaction outcomes with this compound?

Answer:
Substituents alter electron density, affecting oxidative addition efficiency in Pd-catalyzed reactions. For example:

  • Electron-donating groups (e.g., -CH3_3): Enhance reaction yields by stabilizing transition states (e.g., 85% yield for p-methylphenyl stannane in diarylation) .
  • Electron-withdrawing groups (e.g., -CF3_3): Reduce yields due to destabilization (e.g., <30% yield for p-CF3_3 substrates) .
    Methodological approach:
  • Use Hammett plots to correlate substituent constants (σ\sigma) with reaction rates.
  • Compare yields and byproduct ratios (e.g., oxidative Heck products) under standardized conditions .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • FTIR: Detect Sn-C stretching (450–550 cm1^{-1}) and phenyl ring vibrations (1600–1450 cm1^{-1}) .
  • NMR: 119Sn^{119}\text{Sn} NMR provides direct evidence of tin environment (δ ~0–50 ppm for triorganotin compounds).
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+^+] at m/z 290 for C11_{11}H22_{22}OSn) and fragmentation patterns .
  • X-ray Crystallography: Resolve molecular geometry and bond lengths in solid-state structures .

Advanced: How can researchers mitigate byproduct formation (e.g., oxidative Heck products) in Pd-catalyzed reactions with this compound?

Answer:
Byproducts arise from competing β-hydride elimination pathways. Mitigation strategies include:

  • Optimizing Ligands: Bulky phosphine ligands (e.g., P(tt-Bu)3_3) suppress dissociative Pd pathways, reducing Heck byproducts .
  • Solvent Control: Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, favoring cross-coupling over elimination.
  • Additives: Silver salts (e.g., Ag2_2CO3_3) scavenge halides, improving catalytic turnover .
  • Kinetic Monitoring: Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Basic: What precautions are necessary for handling this compound in air-sensitive syntheses?

Answer:

  • Inert Atmosphere: Use Schlenk lines or gloveboxes to prevent oxidation/hydrolysis.
  • Solvent Purity: Dry solvents (e.g., THF over Na/benzophenone) to eliminate moisture.
  • Quenching Protocols: Neutralize residues with aqueous KF or NH4_4Cl to precipitate Sn byproducts .
  • Storage: Store under argon at -20°C in amber vials to prevent photodegradation .

Advanced: How can computational methods elucidate reaction mechanisms involving this compound?

Answer:

  • Density Functional Theory (DFT): Model transition states to identify rate-determining steps (e.g., oxidative addition vs. transmetallation).
  • Energy Profile Analysis: Compare activation barriers for competing pathways (e.g., cross-coupling vs. β-hydride elimination) .
  • Charge Distribution Mapping: Use Natural Bond Orbital (NBO) analysis to assess electronic effects of substituents on reactivity .

Basic: How can researchers ensure reproducibility in this compound synthesis?

Answer:

  • Standardized Protocols: Document inert gas flow rates, reaction temperatures, and reagent stoichiometry precisely .
  • Substrate Characterization: Pre-purify starting materials (e.g., phenylmagnesium bromide) via distillation or recrystallization.
  • Interlaboratory Validation: Share detailed protocols and spectra (e.g., NMR, FTIR) for cross-verification .

Advanced: What strategies resolve contradictions in reported spectroscopic data for organotin compounds?

Answer:

  • Systematic Review: Compare datasets across studies, noting solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6 in NMR) .
  • Multivariate Analysis: Apply principal component analysis (PCA) to FTIR or Raman spectra for outlier detection .
  • Reference Standards: Use certified organotin compounds (e.g., Triethyltin chloride) to calibrate instruments .

Basic: What are the key differences between this compound and analogous lead compounds (e.g., Triethyl(phenyl)plumbane)?

Answer:

  • Bond Strength: Sn-C bonds are weaker than Pb-C, leading to higher reactivity in cross-coupling.
  • Toxicity: Lead compounds require stringent safety protocols (e.g., fume hoods, PPE), whereas tin derivatives are less hazardous .
  • Spectroscopic Signatures: 207Pb^{207}\text{Pb} NMR shifts (~10,000 ppm) differ drastically from 119Sn^{119}\text{Sn} (~0–50 ppm) .

Advanced: How do steric effects in this compound derivatives influence catalytic efficiency?

Answer:

  • Steric Hindrance: Bulky substituents (e.g., ortho-methyl groups) reduce substrate accessibility to metal centers, lowering turnover rates.
  • Case Study: In Pd-catalyzed reactions, ortho-substituted aryl stannanes exhibit <50% yield due to hindered transmetallation .
  • Workaround: Use smaller ligands (e.g., PPh3_3) or elevated temperatures to overcome steric barriers .

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